molecular formula C7H8F5NS B1399808 3-(Pentafluorosulfur)benzylamine CAS No. 771573-34-3

3-(Pentafluorosulfur)benzylamine

Cat. No. B1399808
M. Wt: 233.2 g/mol
InChI Key: FJOVSWPDVAFUMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Pentafluorosulfur)benzylamine related compounds began with the preparation of the desired imidazo[1,2-]pyridine-3-carboxylic acid and 2,6-dimethylimidazo[2,1-]thiazole-5-carboxylic acid cores by following established literature procedures . The amide bond formation was accomplished by an EDC-mediated coupling with the commercially available 3-(Pentafluorosulfur)benzylamine .


Molecular Structure Analysis

The molecular weight of 3-(Pentafluorosulfur)benzylamine is 233.20 g/mol . The IUPAC name is [3- (pentafluoro-λ 6 -sulfanyl)phenyl]methanamine . The InChI code is InChI=1S/C7H8F5NS/c8-14 (9,10,11,12)7-3-1-2-6 (4-7)5-13/h1-4H,5,13H2 .


Chemical Reactions Analysis

3-(Pentafluorosulfur)benzylamine is commonly used as a sulfenylation reagent in chemical synthesis. It is known for its high stability and electronegativity, making it a strong electrophile.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pentafluorosulfur)benzylamine include a molecular weight of 233.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The exact mass is 233.02976124 g/mol, and the monoisotopic mass is also 233.02976124 g/mol .

Scientific Research Applications

1. Solar Cell Efficiency and Stability Enhancement

  • Application : Benzylamine has been utilized as a surface passivation molecule in solar cells, significantly enhancing their moisture-resistance and electronic properties. This application has led to solar cells with improved efficiency (19.2%) and stability, demonstrating no degradation after extensive air exposure (Wang et al., 2016).

2. Medicinal Chemistry

  • Application : In medicinal chemistry, benzylamine derivatives, including those with pentafluorosulfur modifications, are synthesized for various applications. This includes their use in the preparation of ortho-trifluoromethyl-substituted benzylamines, which are crucial in drug development (Miura et al., 2013).

3. Catalytic Applications

  • Application : Benzylamine is utilized in catalysis, such as in the hydrogenation of α,β-unsaturated carboxylic acids. Its addition has been found to significantly enhance enantioselectivity in these reactions, showcasing its potential in asymmetric synthesis (Szöllösi et al., 2005).

4. Analytical Chemistry

  • Application : In analytical chemistry, benzylamine-modified materials have been developed for mass spectrometry analysis. For instance, graphene-coated cobalt nanoparticles functionalized with benzylamine have shown effectiveness in enriching analytes for surface-assisted laser desorption/ionization mass spectrometry (Kawasaki et al., 2012).

5. Photocatalysis

  • Application : Benzylamine has been involved in photocatalytic applications, such as in hydrogen evolution and benzylamine oxidation processes. This has been achieved using nanomaterials like g-C3N4/TiO2 nanoheterojunctions, demonstrating increased efficiency in photocatalytic reactions (Chandra et al., 2022).

6. Electrosynthesis

  • Application : In the field of electrosynthesis, benzylamine oxidation has been coupled with hydrogen evolution reactions using nickel-based catalysts. This approach, targeting the electronic states of nickel, has shown significant selectivity and efficiency in benzylamine oxidation to produce value-added chemicals (Ma et al., 2021).

properties

IUPAC Name

[3-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOVSWPDVAFUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluorosulfur)benzylamine

CAS RN

771573-34-3
Record name (3-(pentafluorothio)phenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GC Moraski, R Bristol, N Seeger, HI Boshoff… - …, 2017 - Wiley Online Library
The global fight to stop tuberculosis (TB) remains a great challenge, particularly with the increase in drug‐resistant strains and a lack of funding to support the development of new …

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